5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole
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Overview
Description
5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methyl, nitrophenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative, such as 2-methyl-5-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.
Methylation: The final step involves the methylation of the benzimidazole ring at the 5 and 6 positions using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The benzimidazole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, bases like triethylamine.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed
Reduction of the nitro group: 5,6-dimethyl-1-((2-methyl-5-aminophenyl)sulfonyl)-1H-benzo[d]imidazole.
Substitution of the sulfonyl group: Various substituted benzimidazole derivatives depending on the nucleophile used.
Coupling products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methyl-5-nitrobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
5,6-dimethylbenzimidazole: A simpler derivative with only methyl substitutions.
Uniqueness
5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrophenyl and sulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.
Properties
IUPAC Name |
5,6-dimethyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-4-5-13(19(20)21)8-16(10)24(22,23)18-9-17-14-6-11(2)12(3)7-15(14)18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFOEQGQLHBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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